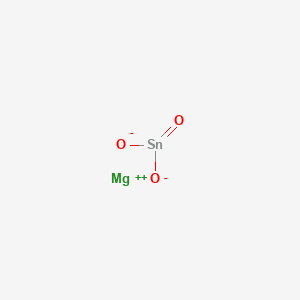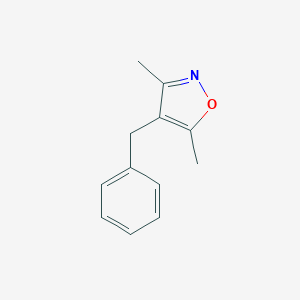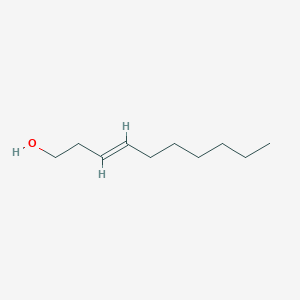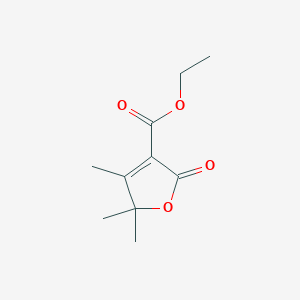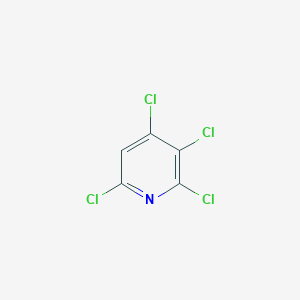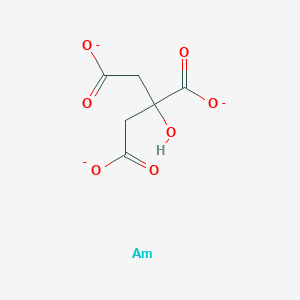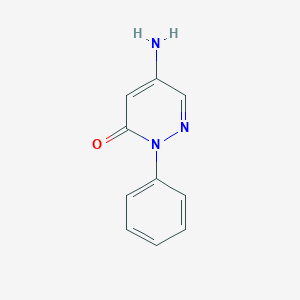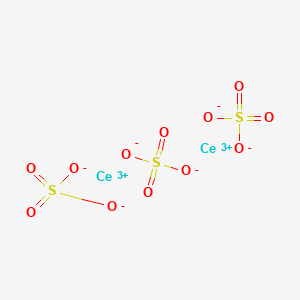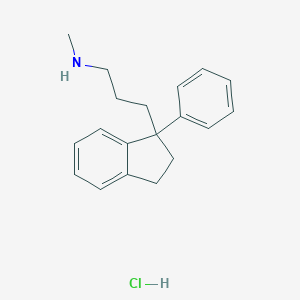
1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride, also known as Selegiline, is a synthetic drug that belongs to the class of phenethylamines. Selegiline is used in the treatment of Parkinson's disease and depression. It is a monoamine oxidase inhibitor (MAOI) that works by increasing the levels of dopamine and other neurotransmitters in the brain. Selegiline is also used in scientific research for its potential therapeutic effects on various neurological disorders.
Mechanism Of Action
1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride works by inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down dopamine and other neurotransmitters in the brain. By inhibiting MAO, 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride increases the levels of dopamine and other neurotransmitters in the brain, which can improve motor function and reduce the symptoms of Parkinson's disease.
Biochemical And Physiological Effects
1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride has been shown to have a number of biochemical and physiological effects. 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride has also been shown to have antioxidant properties and may protect against oxidative stress.
Advantages And Limitations For Lab Experiments
1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride has a number of advantages and limitations for lab experiments. 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride is a potent and selective MAOI, which makes it a useful tool for studying the role of monoamine oxidase in various neurological disorders. 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride is also relatively easy to synthesize and has a long half-life, which makes it suitable for long-term studies. However, 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride is not without limitations. 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride can have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride. One promising area of research is the use of 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride in combination with other drugs for the treatment of Parkinson's disease. Another area of research is the use of 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride for the treatment of depression and other mood disorders. Additionally, there is growing interest in the use of 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride for the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research is needed to fully understand the potential therapeutic effects of 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride and to develop new treatments based on its mechanism of action.
Synthesis Methods
1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride is synthesized by the condensation of 2-phenyl-1-propanone with methylamine, followed by reduction with sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to obtain 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride hydrochloride.
Scientific Research Applications
1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride has been extensively studied for its potential therapeutic effects on various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride has been shown to improve motor function and reduce the symptoms of Parkinson's disease by increasing the levels of dopamine in the brain. 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride has also been shown to have neuroprotective effects and may slow the progression of Parkinson's disease.
properties
CAS RN |
13972-95-7 |
|---|---|
Product Name |
1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride |
Molecular Formula |
C19H24ClN |
Molecular Weight |
301.9 g/mol |
IUPAC Name |
N-methyl-3-(1-phenyl-2,3-dihydroinden-1-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H23N.ClH/c1-20-15-7-13-19(17-9-3-2-4-10-17)14-12-16-8-5-6-11-18(16)19;/h2-6,8-11,20H,7,12-15H2,1H3;1H |
InChI Key |
CRWAQORBUBHIDG-UHFFFAOYSA-N |
SMILES |
CNCCCC1(CCC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Canonical SMILES |
CNCCCC1(CCC2=CC=CC=C21)C3=CC=CC=C3.Cl |
synonyms |
Lu-3-046 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)
